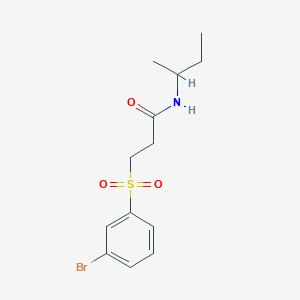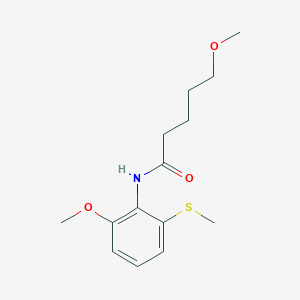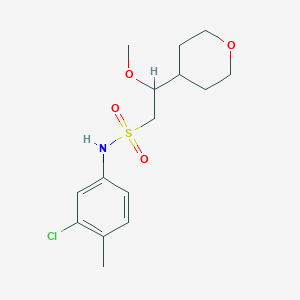![molecular formula C17H20N4O B6750097 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one](/img/structure/B6750097.png)
7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a methyl and isopropyl group, connected to an isoquinolinone moiety through a methylamino linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated compound.
Applications De Recherche Scientifique
7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one include other pyrazole and isoquinolinone derivatives. These compounds share structural similarities but may differ in their substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and isoquinolinone rings. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11(2)21-10-14(12(3)20-21)9-19-15-5-4-13-6-7-18-17(22)16(13)8-15/h4-8,10-11,19H,9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXJZLTYYZPTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=CC3=C(C=C2)C=CNC3=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methyl-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750018.png)
![Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B6750028.png)


![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylbenzimidazol-2-amine](/img/structure/B6750039.png)
![1-[3-[3-(2-Chlorothiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]butan-1-one](/img/structure/B6750050.png)

![[(3R)-3-aminopiperidin-1-yl]-(4-butoxy-3-chloro-5-ethoxyphenyl)methanone](/img/structure/B6750079.png)
![1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one](/img/structure/B6750084.png)

![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6750093.png)
![(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone](/img/structure/B6750103.png)
![Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate](/img/structure/B6750115.png)
![Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate](/img/structure/B6750123.png)
